N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin formation and blood clotting . The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .
Mode of Action
The compound acts as a direct inhibitor of activated Factor X (FXa) . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . The compound binds in the active site of FXa, acting as a competitive inhibitor . This prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, as thrombin is a potent platelet activator . Therefore, the compound’s action affects both the coagulation pathway and platelet activation, contributing to its antithrombotic effects .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The compound’s inhibition of FXa and subsequent reduction in thrombin generation result in antithrombotic effects . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . The compound improves antithrombotic activity without excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Action Environment
Biochemical Analysis
Biochemical Properties
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits a high degree of potency and selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
In the context of cellular effects, this compound indirectly inhibits platelet aggregation by reducing thrombin generation . This is due to its ability to inhibit FXa, which plays a crucial role in the generation of thrombin.
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to FXa, leading to its inhibition . This prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and indirectly inhibiting platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have good bioavailability, low clearance, and a small volume of distribution . It also has a low potential for drug-drug interactions
Metabolic Pathways
This compound is eliminated through multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-21-15-18(10-12-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h9-12,14-15,23H,2-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPYJGUHIJYHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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